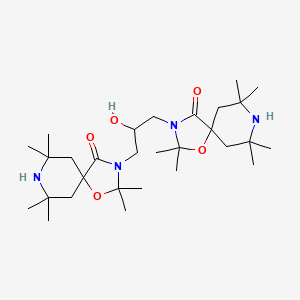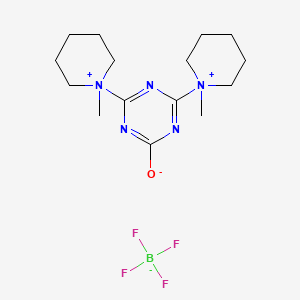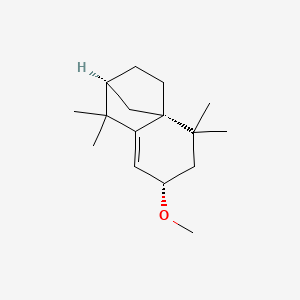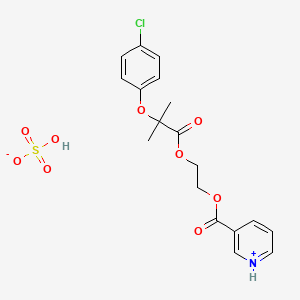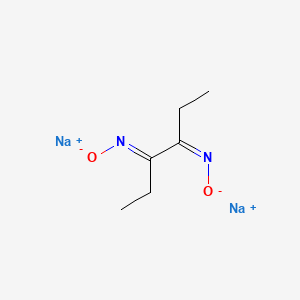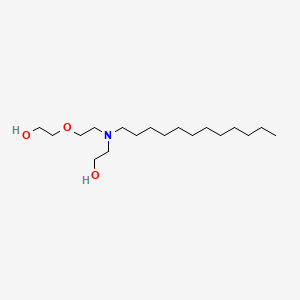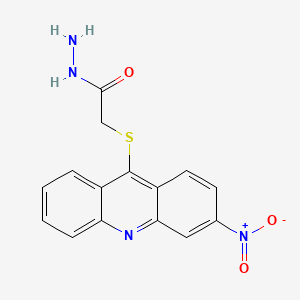
Acetic acid, ((3-nitro-9-acridinyl)thio)-, hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, ((3-nitro-9-acridinyl)thio)-, hydrazide is a complex organic compound with a molecular formula of C15H12N4O3S. This compound is characterized by the presence of an acridine moiety, a nitro group, and a thioacetic acid hydrazide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((3-nitro-9-acridinyl)thio)-, hydrazide typically involves multiple steps. One common synthetic route starts with the nitration of acridine to introduce the nitro group. This is followed by the thiolation of the nitroacridine to form the thioacridine derivative. Finally, the thioacridine derivative is reacted with hydrazine to form the desired hydrazide compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Acetic acid, ((3-nitro-9-acridinyl)thio)-, hydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the acridine moiety.
科学的研究の応用
Acetic acid, ((3-nitro-9-acridinyl)thio)-, hydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research has explored its potential as an anticancer agent due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism by which acetic acid, ((3-nitro-9-acridinyl)thio)-, hydrazide exerts its effects involves several molecular targets and pathways:
DNA Intercalation: The acridine moiety can intercalate into DNA, disrupting replication and transcription processes.
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites or allosteric sites, affecting their catalytic activity.
Reactive Oxygen Species (ROS) Generation: The nitro group can participate in redox reactions, leading to the generation of ROS, which can induce cellular damage.
類似化合物との比較
Acetic acid, ((3-nitro-9-acridinyl)thio)-, hydrazide can be compared with other similar compounds such as:
Acridine Orange: A well-known dye used in biological staining, which also intercalates into DNA.
Nitroacridines: Compounds with similar structures but lacking the thioacetic acid hydrazide group.
Thioacridines: Compounds with similar structures but lacking the nitro group.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
CAS番号 |
129885-03-6 |
|---|---|
分子式 |
C15H12N4O3S |
分子量 |
328.3 g/mol |
IUPAC名 |
2-(3-nitroacridin-9-yl)sulfanylacetohydrazide |
InChI |
InChI=1S/C15H12N4O3S/c16-18-14(20)8-23-15-10-3-1-2-4-12(10)17-13-7-9(19(21)22)5-6-11(13)15/h1-7H,8,16H2,(H,18,20) |
InChIキー |
WSHKVGRCBNDCEE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])SCC(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




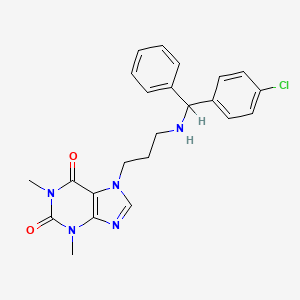

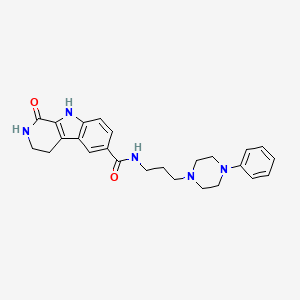
![4-(1,4a,5,6,7,7a-Hexahydro-1-hydroxy-4,7-dimethylcyclopenta[c]pyran-3-yl)-3-buten-2-one](/img/structure/B12700322.png)
